Enzymatic Reduction Yield and Enantioselectivity: 2-Azido-1-(4-chlorophenyl)ethanone vs. Unsubstituted and Para-Substituted Analogs
In a direct head-to-head comparison, the enzymatic reduction of 2-azido-1-(4-chlorophenyl)ethanone (1d) catalyzed by carbonyl reductase CMCR achieved a 92% yield with >99% enantiomeric excess (ee), producing the (S)-enantiomer. In contrast, the reduction of the unsubstituted analog (1a) gave a 92% yield with 99% ee, while the para-bromo analog (1e) gave an 88% yield with 98% ee. When catalyzed by alcohol dehydrogenase Ymr226c, 1d gave an 82% yield with >99% ee (R), while 1a gave a 96% yield with >99% ee (R) [1]. These data demonstrate that while the chloro-substituted compound maintains excellent enantioselectivity, its yield differs from that of the unsubstituted analog, highlighting the substituent's influence on enzyme activity.
| Evidence Dimension | Enzymatic reduction yield and enantiomeric excess |
|---|---|
| Target Compound Data | 92% yield, >99% ee (S) with CMCR; 82% yield, >99% ee (R) with Ymr226c |
| Comparator Or Baseline | Unsubstituted 1a: 92% yield, 99% ee (S) with CMCR; 96% yield, >99% ee (R) with Ymr226c; Para-bromo 1e: 88% yield, 98% ee (S) with CMCR |
| Quantified Difference | For CMCR: 1d yield equals 1a but exceeds 1e by 4 percentage points; for Ymr226c: 1d yield is 14 percentage points lower than 1a. |
| Conditions | Enzymatic reduction in potassium phosphate buffer (pH 7.0) with NADPH cofactor regeneration, 24-hour reaction time. |
Why This Matters
This data confirms that the chloro substituent modulates enzyme activity without compromising enantioselectivity, enabling the procurement of a specific intermediate for asymmetric synthesis workflows where the (S)-enantiomer of the chloroaryl alcohol is required.
- [1] Ankati, H., Yang, Y., Zhu, D., Biehl, E. R., & Hua, L. (2008). Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing β-blocker analogues employing click chemistry. The Journal of Organic Chemistry, 73(16), 6433–6436. https://doi.org/10.1021/jo8009616 View Source
